molecular formula C8H9N3O2S B2592157 (2-Methyl-3-nitrophenyl)thiourea CAS No. 691884-60-3

(2-Methyl-3-nitrophenyl)thiourea

Cat. No.: B2592157
CAS No.: 691884-60-3
M. Wt: 211.24
InChI Key: FMARWYVXAGHIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methyl-3-nitrophenyl)thiourea” is an organic compound with the linear formula C8H9N3O2S . It is a derivative of thiourea, which is an organosulfur compound having applications in numerous fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

Thioureas and their derivatives, including “this compound”, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Chemical Reactions Analysis

Thioureas, including “this compound”, have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . They are known to react with alkyl halides, and further hydrolysis of the resulting isothiouronium salts leads to the formation of thiol and urea .

Scientific Research Applications

DNA Interaction and Biological Activities

A study by (Tahir et al., 2015) synthesized nitrosubstituted acylthioureas, including 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea. Their research focused on the anti-cancer potential of these compounds, investigating DNA interactions and various biological activities such as antioxidant, cytotoxic, antibacterial, and antifungal effects.

Biological Activity of Derivatives

In a different approach, (Zhi & Xu, 1998) synthesized derivatives of alkyl 4-(nitrophenyl)-3-thio- allophanate and examined their biological activity, focusing on inhibiting the growth of Agrobacterium.

Structural Characterization and Applications

(Saeed, Flörke, & Erben, 2014) explored the role of substituents in the molecular and crystal structure of 1-(adamantane-1-carbonyl) thioureas, including 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea. Their work provides insights into the structural properties influenced by nitrogen substitution, which is crucial for various chemical and biological applications.

DNA Interaction and Antioxidant Studies

Another study by (Patujo et al., 2015) synthesized new nitrosubstituted thioureas and their copper complexes. They focused on their DNA binding potencies and free radical scavenging activities, which are important for potential therapeutic applications.

Enantioselective Reactions

(Huang & Jacobsen, 2006) discussed the use of primary amine-thiourea derivative as a catalyst for the enantioselective conjugate addition of ketones to nitroalkenes, demonstrating the significance of thiourea derivatives in asymmetric synthesis.

Chiral Hydrogen Bond Donor Catalysts

The study by (Malerich, Hagihara, & Rawal, 2008) reported the use of thioureas as catalysts for various reactions. Their work highlights the importance of thioureas in the development of new chiral hydrogen bond donor catalysts.

Safety and Hazards

While specific safety and hazard data for “(2-Methyl-3-nitrophenyl)thiourea” is not available in the retrieved data, thiourea and its derivatives can cause adverse health effects and poisoning. They can be absorbed into the body by inhalation of its aerosol and by ingestion .

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-5-6(10-8(9)14)3-2-4-7(5)11(12)13/h2-4H,1H3,(H3,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMARWYVXAGHIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.